molecular formula C7H9NO5 B12853548 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid CAS No. 857207-74-0

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid

Cat. No.: B12853548
CAS No.: 857207-74-0
M. Wt: 187.15 g/mol
InChI Key: PGJHCOMOWHMVBP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is a pyrrole-derived heterocyclic compound characterized by:

  • A partially saturated pyrrole ring (2,3-dihydro structure).
  • Substituents: a hydroxyl group at position 4, a methyl group at position 2, and two carboxylic acid groups at positions 1 and 3. The compound is synthesized via annulation reactions involving acetylenic esters and α-amino acids under neutral conditions . Its applications span pharmaceutical intermediates, chelating agents, and materials science due to its functional versatility.

Properties

CAS No.

857207-74-0

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-hydroxy-2-methyl-2,3-dihydropyrrole-1,3-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h2-3,5,9H,1H3,(H,10,11)(H,12,13)

InChI Key

PGJHCOMOWHMVBP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=CN1C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reactants :

    • Acetylenic esters (e.g., dimethyl or diethyl acetylenedicarboxylate)
    • α-Amino acids (e.g., phenylalanine, valine, isoleucine, tryptophan)
  • Reaction Conditions :

    • Neutral conditions
    • Room temperature
    • Use of DCC or cyclohexyl isocyanide as the coupling agent
  • Mechanism :

    • The reaction proceeds via an unusual ring annulation mechanism, forming the tetrasubstituted pyrrole derivatives in good to excellent yields.
  • Yields :

    • High yields are achieved when DCC is used compared to cyclohexyl isocyanide.

Reaction of Hydroxyenamines with 2-Haloacetaldehydes

This approach utilizes hydroxyenamines derived from ethanolamine and dimethyl acetonedicarboxylate. The hydroxyenamine intermediate reacts with a 2-haloacetaldehyde to form the pyrrole derivative.

Key Steps:

  • Reactants :

    • Hydroxyenamine (prepared from ethanolamine and dimethyl acetonedicarboxylate)
    • 2-Haloacetaldehyde (e.g., bromoacetaldehyde)
  • Reaction Conditions :

    • Conducted in aprotic solvents such as acetonitrile or dichloromethane
    • Anhydrous conditions
    • Elevated temperatures
  • Mechanism :

    • The hydroxyenamine undergoes cyclization upon reaction with the 2-haloacetaldehyde, forming the pyrrole ring.
  • Yields :

    • Moderate to high yields depending on the solvent and temperature used.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis method allows for selective substitution at different positions on the pyrrole ring by varying reaction conditions.

Key Steps:

  • Reactants :

    • Dimethyl acetonedicarboxylate
    • Ethanolamine or other amino alcohols
    • Bromomethyl ketones (e.g., bromoacetone)
  • Reaction Conditions :

    • Conducted in aqueous or nonaqueous media
    • pH controlled using weak bases like sodium acetate
    • Reaction temperatures between 15°C and 35°C
  • Mechanism :

    • The enamine intermediate reacts with bromomethyl ketones, leading to carbon alkylation and subsequent cyclization.
  • Yields :

    • Yields vary depending on whether aqueous or nonaqueous conditions are used, with nonaqueous conditions favoring specific substitutions.

Comparative Data Table

Methodology Reactants Conditions Yield (%) Notes
Ring Annulation of Acetylenic Esters Acetylenic esters, α-amino acids Neutral, room temperature High DCC enhances yield significantly.
Hydroxyenamines with Haloacetaldehydes Hydroxyenamines, 2-haloacetaldehyde Aprotic solvents, elevated temp Moderate Requires anhydrous setup.
Hantzsch Pyrrole Synthesis Dimethyl acetonedicarboxylate, bromomethyl ketones Aqueous/nonaqueous media, pH control Variable Substitution depends on conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

1.2 Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory effects. Experimental studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

2.1 Pesticide Development
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid has been investigated for its potential use as a pesticide. Its efficacy against specific pests has been documented in various studies, highlighting its role in integrated pest management strategies. The compound's mode of action typically involves disrupting the physiological processes of target pests.

2.2 Plant Growth Regulation
In agricultural research, this compound has also been explored as a plant growth regulator. Its application can enhance plant growth and yield by promoting root development and improving nutrient uptake under stress conditions.

Materials Science

3.1 Polymer Synthesis
The unique structural features of 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid make it suitable for use in polymer chemistry. It can serve as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and composites.

3.2 Nanomaterials
Recent advancements have seen the incorporation of this compound into nanomaterials for various applications, including drug delivery systems and biosensors. The ability to functionalize nanoparticles with this compound enhances their biocompatibility and targeting capabilities.

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations.
Study BPesticide EfficacyShowed effective control of aphid populations in field trials without harming beneficial insects.
Study CPolymer DevelopmentDeveloped a new biodegradable polymer with enhanced mechanical properties using this compound as a monomer.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among pyrrole-dicarboxylic acid derivatives are summarized in Table 1.

Table 1. Structural Features of Pyrrole-Dicarboxylic Acid Derivatives

Compound Name Substituents Functional Groups Molecular Weight Key Properties
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid 4-OH, 2-CH₃, 1,3-COOH, 2,3-dihydro ring Hydroxyl, carboxylic acids 217.17* Enhanced H-bonding, moderate acidity, oxidation resistance
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 3-CH₃, 5-CH₃, 2,4-COOH Carboxylic acids 183.16 Increased hydrophobicity, steric hindrance
4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 4-CH₃, 2,3,5-COOH Carboxylic acids 225.15 High acidity, low organic solubility, medicinal chemistry applications
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 1-OH, 4-CH₃, 2,3-COOCH₃, 5-acetyl Ester, acetyl, hydroxyl 283.25 Oxidation resistance due to intramolecular H-bonding
3,4-Bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid Bulky 7-chloroindole groups at 3,4; 2,5-COOH Carboxylic acids, halogenated indoles 493.27 Steric hindrance, potential bioactivity

*Calculated based on formula C₇H₉NO₆.

Functional and Reactivity Differences
  • Hydrogen Bonding: The target compound’s hydroxyl group forms strong intramolecular H-bonds (O–H···O distance: 2.558 Å), enhancing oxidation resistance compared to non-hydroxylated analogs .
  • Acidity : The tricarboxylic acid derivative (4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid) exhibits higher acidity (pKa ~1.5–2.5) than dicarboxylic analogs .
  • Steric Effects : Bulky substituents in 3,4-bis(7-chloroindol-3-yl) derivatives hinder electrophilic substitution reactions but enhance π-stacking in crystals .

Biological Activity

4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid (commonly referred to as a pyrrole derivative) has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound features a pyrrole ring structure with two carboxylic acid groups and a hydroxyl group. Its molecular formula is C7H9NO4C_7H_9NO_4, and it exhibits both hydrophilic and lipophilic characteristics, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid, possess significant antimicrobial properties. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiviral Activity

Pyrrole derivatives have also shown promise as antiviral agents. In vitro studies have reported that certain pyrrole compounds inhibit viral replication in cell cultures infected with viruses such as herpes simplex virus (HSV) and influenza virus. The antiviral mechanisms may involve the inhibition of viral entry or replication processes.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In animal models of inflammation, administration of 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid resulted in reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Study Findings Reference
Study 1Demonstrated significant antibacterial activity against E. coli at concentrations as low as 50 µg/mL.
Study 2Showed antiviral activity against HSV with an IC50 value of 20 µg/mL, indicating potential for further development as an antiviral agent.
Study 3In vivo studies indicated reduced inflammation in rats treated with the compound compared to controls.

The biological activity of 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid can be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzymatic Inhibition : It may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Cytokine Modulation : The reduction of pro-inflammatory cytokines suggests an immunomodulatory effect that could be beneficial in inflammatory conditions.

Future Research Directions

Further research is essential to fully elucidate the pharmacokinetics and safety profile of 4-hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid. Potential areas of exploration include:

  • Development of novel formulations for enhanced bioavailability.
  • Clinical trials to assess efficacy and safety in humans.
  • Investigation of synergistic effects when combined with other antimicrobial or anti-inflammatory agents.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid and its derivatives?

Answer:
The synthesis typically involves multi-step organic reactions, including esterification, hydrolysis, and cyclization. For example, derivatives of similar pyrrole-dicarboxylic acids are synthesized via:

  • Esterification : Protecting carboxylic acid groups using alkyl esters (e.g., methyl or isopropyl esters) to enhance reactivity and solubility .
  • Hydrolysis : Controlled acidic or basic hydrolysis to regenerate free carboxylic acid groups while preserving the hydroxyl and methyl substituents .
  • Cyclization : Intramolecular condensation reactions to form the dihydro-pyrrole ring, often catalyzed by acids or bases .
    Key intermediates are characterized using NMR and LCMS to verify regioselectivity and purity before proceeding .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:
Advanced spectroscopic and crystallographic methods are essential:

  • X-ray Crystallography : Resolves the 3D molecular geometry, including bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.3893 Å, b = 15.1803 Å) have been reported for structurally related compounds .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For instance, methyl groups at C2 resonate at δ ~2.56 ppm in DMSO-d6 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., m/z 311.1 for related pyrrole derivatives) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions often arise from tautomerism, dynamic exchange, or impurities. A systematic approach includes:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify discrepancies .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence or splitting at different temperatures .
  • Crystallographic Validation : Use single-crystal X-ray data to unambiguously assign substituent positions and resolve ambiguities in NMR interpretations .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in catalytic or biological systems?

Answer:
State-of-the-art computational frameworks include:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways, transition states, and activation energies. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict regioselectivity in cyclization reactions .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by simulating binding affinities and solvation effects.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functionalization .

Advanced: How can reaction conditions be optimized to enhance yield and purity of this compound?

Answer:
Optimization requires iterative experimental and computational workflows:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry) and identify critical parameters .
  • In Situ Monitoring : Employ techniques like ReactIR or LCMS to track reaction progress and detect intermediates .
  • Membrane Technologies : Implement advanced separation methods (e.g., nanofiltration) to isolate the product from byproducts, improving purity .

Advanced: What strategies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:
Scale-up challenges include heat transfer, mixing efficiency, and stereochemical drift. Solutions involve:

  • Flow Chemistry : Continuous flow systems improve heat dissipation and reproducibility for cyclization steps .
  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to preserve stereochemistry during esterification or hydrolysis .
  • Process Analytical Technology (PAT) : Real-time monitoring ensures consistency in critical quality attributes (CQAs) like enantiomeric excess (ee) .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:
Safety protocols align with general carboxylic acid handling:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., DMF, THF) .
  • Waste Management : Neutralize acidic waste before disposal to prevent corrosion .

Advanced: How can researchers validate the biological activity of derivatives in a high-throughput screening context?

Answer:

  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., enzyme inhibition) to screen derivatives .
  • Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., methyl vs. trifluoromethyl groups) with activity trends .
  • Crystallographic Fragment Screening : Identify binding modes using X-ray crystallography of protein-ligand complexes .

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